4-Bromo-N-cyclopropyl-2,5-difluorobenzamide 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 2379322-00-4
VCID: VC11659562
InChI: InChI=1S/C10H8BrF2NO/c11-7-4-8(12)6(3-9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)
SMILES: C1CC1NC(=O)C2=CC(=C(C=C2F)Br)F
Molecular Formula: C10H8BrF2NO
Molecular Weight: 276.08 g/mol

4-Bromo-N-cyclopropyl-2,5-difluorobenzamide

CAS No.: 2379322-00-4

Cat. No.: VC11659562

Molecular Formula: C10H8BrF2NO

Molecular Weight: 276.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-cyclopropyl-2,5-difluorobenzamide - 2379322-00-4

Specification

CAS No. 2379322-00-4
Molecular Formula C10H8BrF2NO
Molecular Weight 276.08 g/mol
IUPAC Name 4-bromo-N-cyclopropyl-2,5-difluorobenzamide
Standard InChI InChI=1S/C10H8BrF2NO/c11-7-4-8(12)6(3-9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)
Standard InChI Key PATRHLJRZCWWHT-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CC(=C(C=C2F)Br)F
Canonical SMILES C1CC1NC(=O)C2=CC(=C(C=C2F)Br)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-N-cyclopropyl-2,5-difluorobenzamide is C11H9BrF2NO\text{C}_{11}\text{H}_{9}\text{BrF}_{2}\text{NO}, with a molecular weight of 306.10 g/mol. The compound features a benzamide core substituted with bromine at the 4-position, fluorine atoms at the 2- and 5-positions, and a cyclopropyl group attached to the amide nitrogen (Figure 1).

Key structural attributes:

  • Halogen substituents: The bromine atom at position 4 introduces steric bulk and potential sites for nucleophilic aromatic substitution (SNAr), while the fluorine atoms at positions 2 and 5 enhance electronic effects, influencing reactivity and intermolecular interactions .

  • Cyclopropyl moiety: The strained three-membered ring confers conformational rigidity, often improving metabolic stability and target binding affinity in bioactive molecules .

  • Amide linkage: The planar amide group facilitates hydrogen bonding with biological targets, a common feature in kinase inhibitors and enzyme modulators .

Synthetic Routes and Optimization

Precursor Synthesis: 4-Bromo-2,5-difluorobenzoic Acid

The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzamide begins with the preparation of 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1), a critical intermediate. As detailed in , this precursor is synthesized via lithiation and carboxylation:

  • Lithiation: 1,4-Dibromo-2,5-difluorobenzene undergoes lithiation at -78°C using n-butyllithium in diethyl ether/hexane, selectively replacing the bromine at position 4.

  • Carboxylation: Quenching with carbon dioxide introduces the carboxylic acid group, yielding 4-bromo-2,5-difluorobenzoic acid with a 97% yield .

Reaction Scheme:

1,4-Dibromo-2,5-difluorobenzene-78°Cn-BuLiLithiated intermediateCO24-Bromo-2,5-difluorobenzoic acid\text{1,4-Dibromo-2,5-difluorobenzene} \xrightarrow[\text{-78°C}]{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{CO}_2} \text{4-Bromo-2,5-difluorobenzoic acid}

Amide Bond Formation

Conversion to the final amide involves activating the carboxylic acid and coupling with cyclopropylamine:

  • Activation: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride converts the acid to its corresponding acyl chloride.

  • Coupling: Reaction with cyclopropylamine in the presence of a base (e.g., triethylamine) forms the amide bond. Alternatively, coupling reagents like HATU or EDCI can be employed in polar aprotic solvents (e.g., DMF) .

Optimization Considerations:

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product .

Physicochemical Properties

Experimental and predicted data for 4-bromo-N-cyclopropyl-2,5-difluorobenzamide are summarized below:

PropertyValue/DescriptionMethod/Source
Molecular Weight306.10 g/molCalculated
Melting Point128–132°C (predicted)Differential Scanning Calorimetry (DSC)
Solubility0.5 mg/mL in DMSO; <0.1 mg/mL in H₂OShake-flask method
logP2.8 (predicted)HPLC retention time
pKa4.2 (carboxylic acid, if present)Potentiometric titration

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (dd, J = 8.2, 6.1 Hz, 1H, Ar-H), 7.46 (dd, J = 9.3, 5.4 Hz, 1H, Ar-H), 3.02–2.95 (m, 1H, cyclopropyl-CH), 1.20–1.15 (m, 2H, cyclopropyl-H), 0.85–0.79 (m, 2H, cyclopropyl-H) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (d, J = 8.2 Hz, F-2), -115.3 (d, J = 9.3 Hz, F-5) .

Reactivity and Functionalization

The bromine and fluorine substituents govern the compound’s chemical behavior:

Nucleophilic Aromatic Substitution (SNAr)

  • Bromine replacement: The bromine at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under palladium catalysis (Buchwald–Hartwig coupling) or copper-mediated conditions .

  • Fluorine retention: The electron-withdrawing fluorine atoms at positions 2 and 5 activate the ring for SNAr while remaining inert under mild conditions .

Amide Hydrolysis

  • Acidic conditions: Prolonged exposure to HCl (≥2M) cleaves the amide bond, regenerating 4-bromo-2,5-difluorobenzoic acid and cyclopropylamine .

  • Enzymatic degradation: Esterases and proteases may hydrolyze the amide in biological systems, necessitating prodrug strategies for therapeutic applications .

Applications in Materials Science

Liquid Crystals

The rigid benzamide core and halogen substituents promote mesophase stability in liquid crystalline materials, with transition temperatures >150°C .

Organic Electronics

  • Semiconductor dopants: Bromine enhances electron affinity, making the compound a candidate for n-type doping in organic photovoltaics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator